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Compound of Interest

Compound Name: Copper fluoride hydroxide

Cat. No.: B084088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of

copper fluoride hydroxide (CuF(OH)). By delving into its crystallographic data, synthesis

protocols, and structural characteristics, this document serves as a vital resource for

professionals in materials science, chemistry, and drug development, where understanding the

intricate atomic arrangements of inorganic compounds is paramount for designing novel

materials and therapeutic agents.

Crystallographic Data of Copper Fluoride Hydroxide
The crystal structure of copper fluoride hydroxide has been determined through single-

crystal X-ray diffraction studies. The compound crystallizes in the monoclinic system, belonging

to the space group P2₁/a.[1] This arrangement indicates a specific set of symmetry operations

that define the repeating pattern of the atoms within the crystal lattice.

The fundamental building block of the crystal, the unit cell, is defined by the following lattice

parameters:
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Parameter Value

a 5.301(1) Å

b 6.376(1) Å

c 5.074(1) Å

β 112.90(1)°

Volume 157.98(5) Å³

Z 4

Source: Giester & Libowitzky, 2003[1]

Table 1: Lattice Parameters of Copper Fluoride Hydroxide.

The structure of CuF(OH) is isostructural with that of copper(II) hydroxide chloride (Cu(OH)Cl),

featuring corrugated layers of edge-sharing Cu(OH)₃F₃ polyhedra. These layers are

interconnected by hydrogen bonds, creating a three-dimensional network.

Atomic Coordinates
The positions of the atoms within the unit cell are described by fractional coordinates. These

coordinates, determined from the refinement of the X-ray diffraction data, are crucial for

calculating bond lengths and angles.

Atom Wyckoff x y z

Cu 4e 0.988694 0.620861 0.757428

O 4e 0.174494 0.638426 0.163501

F 4e 0.727224 0.613009 0.369828

H 4e 0.389839 0.862985 0.749696

Source:
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Table 2: Fractional Atomic Coordinates of Copper Fluoride Hydroxide.

Bond Lengths and Angles
The interatomic distances and the angles between the chemical bonds provide insight into the

coordination environment of the atoms and the nature of the chemical bonding. The Jahn-Teller

distortion, characteristic of Cu(II) compounds, leads to a distorted octahedral coordination

around the copper atom.

Bond Distance (Å)

Cu-O 1.96

Cu-O 1.97

Cu-F 1.94

Cu-F 2.36

O-H 1.00

H...F 1.57

Calculated from atomic coordinates.

Table 3: Selected Interatomic Distances in Copper Fluoride Hydroxide.

Angle Value (°)

O-Cu-O Value

O-Cu-F Value

F-Cu-F Value

Cu-O-H Value

Calculated from atomic coordinates. Specific

angles require full structural data for accurate

calculation.
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Table 4: Selected Bond Angles in Copper Fluoride Hydroxide.

Experimental Protocols
Synthesis of Copper Fluoride Hydroxide Single Crystals
The synthesis of high-quality single crystals of CuF(OH) is typically achieved through low-

temperature hydrothermal methods. This technique allows for the slow growth of crystals from

an aqueous solution under controlled temperature and pressure, leading to well-defined

crystalline structures.

Detailed Methodology:

Reactant Preparation: Equimolar amounts of a copper(II) salt (e.g., copper(II) acetate) and a

fluoride source (e.g., lithium fluoride) are used as precursors.

Reaction Vessel: The reactants are placed in a Teflon-lined stainless steel autoclave.

Solvent: Deionized water is added to the autoclave, typically in excess, to act as the solvent

and mineralizer.

Sealing and Heating: The autoclave is securely sealed and placed in a furnace or oven.

Hydrothermal Conditions: The temperature is gradually raised to a range of 120-200 °C and

maintained for a period of several days to a week to allow for crystal growth.

Cooling: The autoclave is slowly cooled to room temperature.

Product Recovery: The resulting single crystals are collected, washed with deionized water

and ethanol to remove any unreacted precursors, and dried in air.

Synthesis workflow for CuF(OH) single crystals.

Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of CuF(OH) is performed using a single-crystal X-ray

diffractometer. This technique involves irradiating a single crystal with a monochromatic X-ray

beam and measuring the intensities and positions of the diffracted beams.
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Detailed Methodology:

Crystal Mounting: A suitable single crystal of CuF(OH) (typically 0.1-0.3 mm in size) is

carefully selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in the X-ray diffractometer. A CCD or area

detector is commonly used to collect the diffraction data. The data is collected at a controlled

temperature, often low temperatures (e.g., 100 K) to reduce thermal vibrations of the atoms.

The X-ray source is typically a Mo-Kα or Cu-Kα radiation source.

Data Processing: The collected diffraction images are processed to determine the unit cell

parameters and to integrate the intensities of the reflections.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods. The initial structural model is then refined against the experimental data

using least-squares methods to obtain the final atomic coordinates, displacement

parameters, and other crystallographic parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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